molecular formula C20H23NO5 B2753559 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone CAS No. 1021218-51-8

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B2753559
CAS No.: 1021218-51-8
M. Wt: 357.406
InChI Key: RMEYZDNGILBNQN-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone is a substituted hydroxyacetophenone derivative characterized by a morpholinomethyl group at the 3-position of the dihydroxyphenyl ring and a 4-methoxyphenyl ethanone moiety.

Properties

IUPAC Name

1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-25-15-4-2-14(3-5-15)12-19(23)16-6-7-18(22)17(20(16)24)13-21-8-10-26-11-9-21/h2-7,22,24H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEYZDNGILBNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone, also known by its CAS number 658063-54-8, is a synthetic compound with potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C12H15NO4 and a molecular weight of 251.28 g/mol. Its structure includes two hydroxyl groups and a morpholinomethyl moiety, which enhances its solubility and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular receptors. It is believed to inhibit enzyme activity by binding to active or allosteric sites, thus altering the enzyme's function. This interaction can modulate signal transduction pathways within cells, impacting cellular responses.

Biological Activities

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
  • Anticancer Potential : Research indicates that it may inhibit the proliferation of certain cancer cell lines. For instance, studies have shown that derivatives of similar compounds demonstrate significant antiproliferative effects against various human cancer cell lines, including breast and cervical cancers .
  • Enzyme Inhibition : The compound has been implicated in the inhibition of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases characterized by dysregulated metabolism.

Study 1: Antiproliferative Effects

In vitro evaluations of related compounds have demonstrated their ability to inhibit cancer cell growth. For instance, N-benzyl-substituted aminodiols showed considerable growth-inhibiting capacities against gynecological cancer cell lines . The IC50 values for these compounds ranged from 4.38 to 7.49 μM for malignant cells, indicating promising anticancer potential.

Study 2: Enzyme Interaction

Another study focused on the docking studies of similar compounds targeting protein kinases such as AKT and ALK. The results indicated high binding affinities, suggesting that these compounds could effectively modulate kinase activity involved in cancer progression .

Comparative Analysis

The biological activity of this compound can be compared with other phenolic compounds exhibiting similar structures:

Compound NameStructureNotable Activity
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanoneStructureAntioxidant
1-(2-hydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanoneStructureEnzyme inhibition

This table highlights how variations in substitution patterns can influence biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related hydroxyacetophenones, focusing on substituents, molecular properties, and bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Ref.
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(4-methoxyphenyl)ethanone - 2,4-Dihydroxy phenyl
- 3-Morpholinomethyl
- 4-Methoxyphenyl ethanone
C₂₀H₂₁NO₅ ~355.39 Hypothesized enhanced solubility due to morpholine; potential antimicrobial/antifungal activity. -
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-hydroxyphenyl)ethanone - 2,4-Dihydroxy phenyl
- 3-Methyl
- 4-Hydroxyphenyl ethanone
C₁₅H₁₄O₄ 258.27 Lower solubility due to methyl group; reported in natural product studies.
1-[2,4-Dihydroxy-3-(3-methylbutyl)phenyl]ethanone - 2,4-Dihydroxy phenyl
- 3-(3-Methylbutyl)
C₁₃H₁₈O₃ 222.28 Hydrophobic alkyl chain reduces solubility; synthesized via catalytic hydrogenation.
2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone - 2-Hydroxy-4-methoxy phenyl
- 4-Fluorophenyl ethanone
C₁₅H₁₃FO₃ 260.26 Melting point: 90–92°C; fluorophenyl group may enhance metabolic stability.
1-(4-Methoxyphenyl)-2-(4-ethylpiperazin-1-yl)ethanone - 4-Methoxyphenyl
- 4-Ethylpiperazine
C₁₅H₂₂N₂O₂ 262.35 Piperazine moiety linked to antimicrobial activity; used in heterocyclic drug development.
1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone - 2-Hydroxy-4,6-dimethoxy phenyl C₁₀H₁₂O₄ 196.20 Simple dimethoxy structure; foundational scaffold for chalcone synthesis.

Structural and Functional Insights

  • Morpholinomethyl vs. Methyl/Alkyl Substituents: The morpholinomethyl group in the target compound introduces a tertiary amine and ether oxygen, improving hydrogen-bonding capacity and solubility compared to hydrophobic methyl or alkyl chains (e.g., 3-methylbutyl in ). This may enhance bioavailability and membrane permeability .
  • Methoxy vs. Hydroxy Groups: The 4-methoxyphenyl ethanone moiety in the target compound balances lipophilicity and electron-donating effects, contrasting with the 4-hydroxyphenyl group in , which may increase oxidative instability.
  • Bioactivity: Compounds with piperazine or morpholine rings (e.g., ) often exhibit enhanced antimicrobial and antifungal activities due to interactions with microbial enzymes or membranes. The target compound’s morpholinomethyl group may similarly potentiate such effects compared to non-heterocyclic analogs .

Pharmacological Potential

  • Antimicrobial Activity: Thiosemicarbazone derivatives of 1-(4-methoxyphenyl)ethanone () show moderate activity against E. coli and S. aureus. The target compound’s morpholine group could enhance this via improved target binding or solubility .
  • Enzyme Inhibition: Hydroxyacetophenones with bulky substituents (e.g., 3-methylbutyl in ) may inhibit cytochrome P450 enzymes, whereas morpholine’s electron-rich structure could modulate selectivity for other targets.

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